2-[[3-Cyano-4-(2-methoxyphenyl)-6-phenyl-2-pyridinyl]thio]acetic acid
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Overview
Description
2-[[3-cyano-4-(2-methoxyphenyl)-6-phenyl-2-pyridinyl]thio]acetic acid is a phenylpyridine.
Biological Activity
2-[[3-Cyano-4-(2-methoxyphenyl)-6-phenyl-2-pyridinyl]thio]acetic acid is a compound that has garnered attention due to its potential biological activities, particularly in the field of cancer research. This article aims to explore the biological activity of this compound, including its synthesis, mechanisms of action, and efficacy against various cancer cell lines.
- Molecular Formula : C20H18N2O2S
- Molecular Weight : 376.4 g/mol
- CAS Number : 1049793
Synthesis
The compound can be synthesized through a multi-step process involving the reaction of pyridine derivatives with thiol compounds. The synthesis often employs methods such as microwave-assisted synthesis or solvent-free conditions to enhance yield and purity .
Anticancer Properties
Recent studies have demonstrated that this compound exhibits significant anticancer activity across multiple cancer cell lines. Here are key findings from various studies:
- Cell Viability Assays :
-
Mechanism of Action :
- The compound induces apoptosis in cancer cells, as evidenced by increased caspase-3 activity and morphological changes consistent with apoptotic cell death.
- It was found to inhibit key signaling pathways involved in tumor growth, particularly the PI3K/AKT/mTOR pathway, which is crucial for cell survival and proliferation .
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Case Studies :
- In a study involving MDA-MB-231 breast cancer cells, treatment with the compound led to a significant reduction in cell proliferation and induced G1 phase arrest in the cell cycle, suggesting its potential as a therapeutic agent for aggressive breast cancers .
- Another study highlighted its effectiveness against glioblastoma cells, where it demonstrated superior cytotoxicity compared to standard chemotherapeutics .
Data Table: Biological Activity Summary
Properties
Molecular Formula |
C21H16N2O3S |
---|---|
Molecular Weight |
376.4 g/mol |
IUPAC Name |
2-[3-cyano-4-(2-methoxyphenyl)-6-phenylpyridin-2-yl]sulfanylacetic acid |
InChI |
InChI=1S/C21H16N2O3S/c1-26-19-10-6-5-9-15(19)16-11-18(14-7-3-2-4-8-14)23-21(17(16)12-22)27-13-20(24)25/h2-11H,13H2,1H3,(H,24,25) |
InChI Key |
HXHZNFAFHFRUIE-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC=C1C2=CC(=NC(=C2C#N)SCC(=O)O)C3=CC=CC=C3 |
Canonical SMILES |
COC1=CC=CC=C1C2=CC(=NC(=C2C#N)SCC(=O)O)C3=CC=CC=C3 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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